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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic labeling of

Locked Nucleic Acid (LNA®) oligonucleotides. The methods described herein are essential for

the preparation of high-quality LNA® probes for a variety of molecular biology applications,

including in situ hybridization, quantitative PCR, and affinity purification.

Introduction to LNA® Oligonucleotide Labeling
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that

exhibit unprecedented thermal stability and hybridization affinity towards complementary DNA

and RNA targets. These properties make LNA®-containing oligonucleotides superior probes for

applications requiring high specificity and sensitivity. Labeling of LNA® oligonucleotides with

reporter molecules such as fluorescent dyes, biotin, or digoxigenin (DIG) is crucial for their

detection and utility in various assays.

There are two primary strategies for labeling LNA® oligonucleotides:

Direct Incorporation during Synthesis: This method involves the use of phosphoramidites or

solid supports that are pre-conjugated to the desired label. The label is incorporated into the

oligonucleotide chain during automated solid-phase synthesis. This approach is

straightforward and can yield highly pure labeled oligonucleotides directly after synthesis and

cleavage.
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Post-Synthetic Conjugation: In this strategy, a reactive chemical group, such as a primary

amine or a thiol, is introduced at a specific position (typically the 5' or 3' end) of the LNA®

oligonucleotide during synthesis. Following synthesis and deprotection, the reactive group is

then conjugated to a label that has a complementary reactive moiety (e.g., an NHS-ester for

an amine group). This method offers flexibility in the choice of labels that may not be

compatible with the conditions of oligonucleotide synthesis.

I. Chemical Labeling Methods
A. Post-Synthetic Conjugation of Fluorescent Dyes to
Amine-Modified LNA® Oligonucleotides
This protocol describes the labeling of an LNA® oligonucleotide containing a 5'-amino-modifier

with an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.

Experimental Protocol:

1. Materials:

5'-Amino-modified LNA® oligonucleotide (desalted or purified)

NHS-ester of the desired fluorescent dye (e.g., FAM, Cy3, Cy5)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

Nuclease-free water

Desalting column (e.g., NAP-10) or HPLC system for purification

2. Procedure:

Oligonucleotide Preparation: Dissolve the 5'-amino-modified LNA® oligonucleotide in

nuclease-free water to a final concentration of 1-2 mM.

Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or

DMSO to a concentration of 10-20 mg/mL.
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Conjugation Reaction:

In a microcentrifuge tube, combine 10-20 nmol of the amino-modified LNA®

oligonucleotide with the sodium bicarbonate buffer to a final volume that will result in a 0.1

M buffer concentration.

Add a 10-50 fold molar excess of the dissolved NHS-ester dye to the oligonucleotide

solution.

Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4

hours, or overnight for convenience.

Purification:

Remove the excess unconjugated dye and salts using a desalting column according to the

manufacturer's instructions.

For higher purity, the labeled oligonucleotide should be purified by High-Performance

Liquid Chromatography (HPLC).

Workflow for Post-Synthetic Fluorescent Labeling:
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Caption: Workflow for post-synthetic fluorescent labeling of LNA® oligonucleotides.
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B. Direct 3'-Biotin Labeling using Biotin-CPG
This method utilizes a Controlled Pore Glass (CPG) solid support pre-conjugated with biotin for

the direct incorporation of biotin at the 3'-end of the LNA® oligonucleotide during synthesis.

Experimental Protocol:

1. Materials:

DNA/RNA synthesizer

Biotin-CPG solid support

LNA® and standard DNA/RNA phosphoramidites and synthesis reagents

2. Procedure:

Synthesizer Setup: Install the Biotin-CPG column on the synthesizer.

Automated Synthesis: Program the desired LNA® oligonucleotide sequence into the

synthesizer. The synthesis proceeds from the 3'-end, starting from the biotin attached to the

CPG.

Cleavage and Deprotection: Following the completion of the synthesis, cleave the

oligonucleotide from the CPG and remove the protecting groups according to the standard

protocols for the phosphoramidites used. For many biotin-CPGs, cleavage requires

incubation with ammonium hydroxide at room temperature for 2 hours.[1][2]

Purification: The crude biotinylated LNA® oligonucleotide can be purified by HPLC.
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Caption: Workflow for direct 3'-biotin labeling of LNA® oligonucleotides during synthesis.
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II. Enzymatic Labeling Method
A. 3'-End Labeling with Digoxigenin (DIG) using Terminal
Deoxynucleotidyl Transferase (TdT)
This protocol describes the enzymatic addition of a single digoxigenin-11-ddUTP to the 3'-

terminus of an LNA® oligonucleotide.

Experimental Protocol:

1. Materials:

LNA® oligonucleotide (purified)

Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

CoCl₂

Digoxigenin-11-ddUTP

Nuclease-free water

0.5 M EDTA, pH 8.0

Ethanol (70% and 100%)

3 M Sodium Acetate, pH 5.2

2. Procedure:

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

10-50 pmol LNA® oligonucleotide

TdT reaction buffer (to 1X final concentration)

CoCl₂ (to 1-2.5 mM final concentration)

1-5 nmol DIG-11-ddUTP
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10-20 units TdT

Nuclease-free water to a final volume of 20-50 µL

Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 10-20

mM.

Purification (Ethanol Precipitation):

Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

Add 2.5-3 volumes of cold 100% ethanol.

Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

Centrifuge at high speed for 15-30 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet with cold 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free

water).

Workflow for Enzymatic 3'-End Labeling:
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Caption: Workflow for enzymatic 3'-end labeling of LNA® oligonucleotides.
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III. Internal Labeling Strategies
Internal labeling of LNA® oligonucleotides can be achieved by incorporating a modified

nucleoside phosphoramidite that contains a reactive group (e.g., an amino-modifier on a dT

base) or is directly conjugated to a label. These modified monomers can be inserted at any

desired position within the sequence during automated synthesis. Post-synthetic conjugation

can then be performed as described for end-labeling.

IV. Quantitative Data Summary
The efficiency and purity of labeled LNA® oligonucleotides can vary depending on the labeling

method, the nature of the label, and the purification protocol. The following table summarizes

typical quantitative data for common labeling methods.
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Labeling
Method

Label
Typical
Labeling
Efficiency

Typical Purity
(Post-HPLC)

Key
Consideration
s

Post-Synthetic

Conjugation

Fluorescent

Dyes (e.g., FAM,

Cy3, Cy5)

70-95% >95%

Requires an

additional

reaction step;

flexible choice of

labels.

Biotin 80-98% >95%

Efficient reaction

with amine-

modified oligos.

Direct

Incorporation

(Synthesis)

Fluorescent

Dyes (e.g., FAM)

>90% (coupling

efficiency)
>90%

Limited to labels

stable under

synthesis and

deprotection

conditions.

Biotin (from CPG

or

phosphoramidite)

>95% (coupling

efficiency)
>95%

Highly efficient

and

straightforward.

[3]

Enzymatic

Labeling

Digoxigenin

(DIG)
60-90% >90%

Useful for 3'-end

labeling;

efficiency can be

enzyme and

sequence-

dependent.

V. Purification and Quality Control
Protocol for HPLC Purification of Labeled LNA® Oligonucleotides:

High-performance liquid chromatography (HPLC) is the recommended method for purifying

labeled LNA® oligonucleotides to ensure high purity for downstream applications. Reverse-
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phase (RP-HPLC) is commonly used, separating the labeled oligonucleotide from unlabeled

failure sequences and free label based on hydrophobicity.

1. Instrumentation and Reagents:

HPLC system with a UV detector

Reverse-phase C18 column

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Mobile Phase B: Acetonitrile

Crude labeled LNA® oligonucleotide solution

2. Procedure:

Sample Preparation: Dissolve the crude labeled oligonucleotide in Mobile Phase A.

Chromatography:

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

Inject the sample onto the column.

Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration

(e.g., 10-50% Mobile Phase B over 30 minutes).

Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance

maximum of the label (e.g., 495 nm for FAM).

Fraction Collection:

The desired full-length, labeled product is typically the most hydrophobic peak and elutes

last. This peak should absorb at both 260 nm and the label's specific wavelength.

Collect the peak corresponding to the pure labeled product.

Post-Purification Processing:
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Evaporate the acetonitrile from the collected fraction.

Desalt the sample to remove the TEAA buffer.

Quantify the final product using UV-Vis spectrophotometry.

Quality Control: The purity and identity of the final product should be confirmed by analytical

HPLC and mass spectrometry.

VI. Application Notes
A. Fluorescence In Situ Hybridization (FISH) using
Labeled LNA® Probes
Labeled LNA® probes offer enhanced sensitivity and specificity in FISH applications, allowing

for the detection of short or low-abundance RNA targets.[4]

Protocol Outline:

Probe Preparation: Dilute the fluorescently or DIG-labeled LNA® probe in hybridization

buffer to a final concentration of 1-10 nM.

Sample Preparation: Prepare and fix cells or tissue sections according to standard protocols.

Permeabilize the samples to allow probe entry.

Hybridization:

Apply the probe solution to the sample.

Denature the sample and probe by heating.

Incubate at a temperature 20-30°C below the calculated Tm of the LNA® probe for 1-16

hours to allow hybridization.

Washing: Perform stringent washes to remove unbound and non-specifically bound probes.

Detection (for DIG-labeled probes):
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Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase

or horseradish peroxidase).

Add a chromogenic or fluorogenic substrate for visualization.

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

B. Quantitative PCR (qPCR) using Dual-Labeled LNA®
Probes
Dual-labeled LNA® probes (e.g., TaqMan® probes) incorporate a 5'-reporter dye and a 3'-

quencher. The high affinity of LNA® allows for the design of shorter, more specific probes,

which is particularly advantageous for SNP genotyping and allele discrimination.[5]

Protocol Outline:

Reaction Setup: Prepare a qPCR master mix containing:

DNA template

Forward and reverse primers

Dual-labeled LNA® probe (100-250 nM final concentration)

qPCR master mix (containing buffer, dNTPs, and a hot-start DNA polymerase)

Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal

cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and

annealing/extension).

Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle

threshold (Ct) value is used to quantify the initial amount of target nucleic acid.

VII. Troubleshooting Guide
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Inactive NHS-ester dye

(hydrolyzed)

Use fresh, anhydrous

DMSO/DMF for dye

dissolution. Store dyes

properly desiccated.

Suboptimal pH of conjugation

buffer

Ensure the pH of the reaction

buffer is between 8.5 and 9.0.

Presence of primary amines in

the oligo solution (e.g., Tris

buffer)

Purify the amino-modified

oligonucleotide and dissolve in

an amine-free buffer before

labeling.

Multiple Peaks in HPLC Incomplete reaction
Increase the incubation time or

the molar excess of the dye.

Degradation of the

oligonucleotide or label

Avoid harsh conditions during

deprotection and handling.

High Background in FISH Probe concentration too high

Titrate the probe concentration

to find the optimal balance

between signal and

background.

Insufficient washing

Increase the stringency of the

post-hybridization washes

(higher temperature or lower

salt concentration).

No or Low Signal in qPCR Incorrect probe design

Ensure the LNA® probe has

an appropriate Tm and is

designed according to

established guidelines.

Probe degradation
Check the integrity of the

labeled probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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